

Application Notes and Protocols: LG 83-6-05 in Cardiac Arrhythmia Research

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Compound of Interest

Compound Name: LG 83-6-05

Cat. No.: B1675222

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Introduction

LG 83-6-05 is a potent and selective inhibitor of the cardiac sodium channel, demonstrating significant potential for research in the field of cardiac arrhythmias.^{[1][2][3]} Its mechanism of action involves a concentration-dependent and frequency-dependent block of the fast sodium inward current (I_{Na}) in cardiomyocytes.^{[4][5]} These characteristics make **LG 83-6-05** a valuable tool for investigating the fundamental mechanisms of arrhythmia and for the preclinical assessment of novel antiarrhythmic therapies.

These application notes provide a comprehensive overview of the electrophysiological effects of **LG 83-6-05**, along with detailed protocols for its use in in vitro and in vivo models of cardiac arrhythmia.

Mechanism of Action

LG 83-6-05 exerts its effects by directly interacting with and blocking voltage-gated sodium channels (Nav1.5) in the cardiac muscle. The blockade exhibits both tonic and phasic properties, indicating that the compound can bind to the channel in both resting and active states.^{[4][5]} A key feature of **LG 83-6-05** is its ability to shift the steady-state inactivation curve of the sodium channel to more negative potentials, which contributes to a significant tonic block at resting membrane potential.^{[4][5]} Furthermore, the frequency-dependent (phasic) block

becomes more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic agent targeting tachyarrhythmias.

The primary mechanism by which **LG 83-6-05** is thought to exert its antiarrhythmic effect is by slowing the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in cardiac tissue. This can interrupt re-entrant circuits, which are a common cause of tachyarrhythmias. Additionally, by prolonging the recovery from inactivation, **LG 83-6-05** can increase the refractory period of cardiac tissue, making it less susceptible to premature excitations.

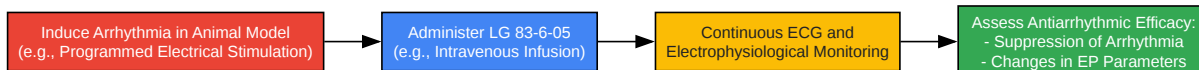
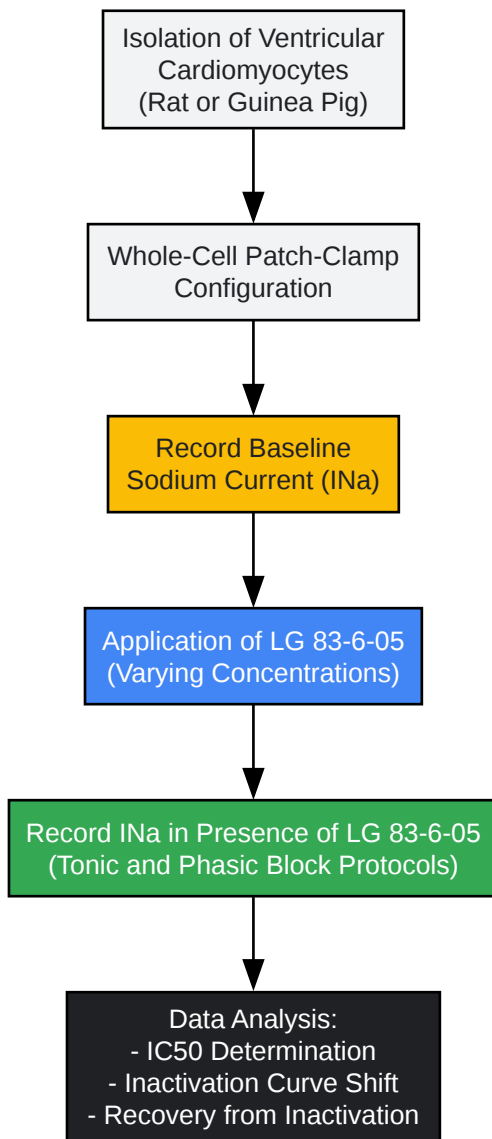
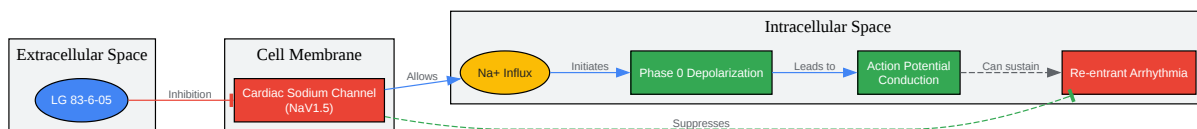
Data Presentation

The following table summarizes the known quantitative effects of **LG 83-6-05** on cardiac electrophysiological parameters. It is important to note that detailed concentration-response curves and IC50 values for tonic and phasic block are not widely available in the public domain and the primary literature detailing these specifics could not be accessed. The data presented here is based on available research abstracts.

Parameter	Species/Cell Type	Concentration	Effect	Reference
Time Constant of Recovery from Inactivation	Rat/Guinea Pig Ventricular Cardiomyocytes	2 μ mol/L	Prolonged by a factor of up to 290 (at a holding potential of -110 mV)	[4]
Steady-State Inactivation	Rat/Guinea Pig Ventricular Cardiomyocytes	Not specified	Significant shift to more negative potentials	[4] [5]
Sodium Inward Current (INa)	Rat/Guinea Pig Ventricular Cardiomyocytes	Concentration-dependent	Inhibition	[4] [5]

Mandatory Visualizations

Signaling Pathway of LG 83-6-05 in a Cardiomyocyte



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